molecular formula C12H7BrFNO B12341921 Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- CAS No. 1263279-48-6

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)-

Cat. No.: B12341921
CAS No.: 1263279-48-6
M. Wt: 280.09 g/mol
InChI Key: IBNLCGFVQUVSJW-UHFFFAOYSA-N
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Description

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- is a chemical compound with the molecular formula C12H7BrFNO and a molecular weight of 280.09 g/mol It is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a fluorine atom attached to a phenyl ring

Preparation Methods

The synthesis of Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- typically involves the reaction of 3-bromo-4-pyridinecarboxaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound’s structure may play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- can be compared with other similar compounds, such as:

The uniqueness of Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- lies in its specific arrangement of bromine and fluorine atoms, which may confer distinct chemical and biological properties.

Properties

CAS No.

1263279-48-6

Molecular Formula

C12H7BrFNO

Molecular Weight

280.09 g/mol

IUPAC Name

(3-bromopyridin-4-yl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C12H7BrFNO/c13-10-7-15-6-5-8(10)12(16)9-3-1-2-4-11(9)14/h1-7H

InChI Key

IBNLCGFVQUVSJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=NC=C2)Br)F

Origin of Product

United States

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